

physicochemical properties of potassium 2-chlorobenzoate

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Compound of Interest

Compound Name: *potassium;2-chlorobenzoate*

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Technical Whitepaper: Physicochemical Profiling of Potassium 2-Chlorobenzoate

Executive Summary

Potassium 2-chlorobenzoate (CAS: 16463-38-0) represents the high-solubility salt form of 2-chlorobenzoic acid. While the parent acid is a critical intermediate in the synthesis of pharmaceuticals (e.g., thioridazine), dyes, and fungicides, its utility is often limited by poor aqueous solubility (~2.1 g/L).[1] The potassium salt overcomes this bioavailability barrier, serving as a solubilized delivery system for the 2-chlorobenzoate anion. This guide details the physicochemical properties, spectral identification markers, and synthesis logic required for the effective handling and application of this compound in drug development and industrial catalysis.

Chemical Identity & Structural Analysis

The presence of the chlorine atom at the ortho position exerts a significant steric and electronic effect (inductive withdrawal), making the parent acid stronger (lower pKa) than its meta or para isomers.

Property	Specification
IUPAC Name	Potassium 2-chlorobenzoate
Common Synonyms	Potassium o-chlorobenzoate; 2-Chlorobenzoic acid potassium salt
CAS Number	16463-38-0
Molecular Formula	C ₇ H ₄ ClKO ₂
Molecular Weight	194.65 g/mol
Parent Acid pKa	2.92 (Strongest of chlorobenzoic isomers due to ortho-effect)
Appearance	White to off-white crystalline powder

Physicochemical Properties

Solubility Dynamics & Solution Chemistry

The primary functional advantage of potassium 2-chlorobenzoate is its aqueous solubility. Unlike the free acid, which relies on protonation states, the salt dissociates completely in water.

- **Aqueous Solubility:** Estimated >100 g/L at 25°C (based on potassium benzoate analogs).
- **pH Behavior:** A 1% aqueous solution will exhibit a slightly basic pH (approx. 7.5 – 8.5) due to the hydrolysis of the weak conjugate base (2-chlorobenzoate anion).
- **Organic Solvent Profile:**
 - **High Solubility:** Methanol, Ethanol, Propylene Glycol.
 - **Low Solubility:** Non-polar solvents (Hexane, Toluene) – Critical for purification via anti-solvent precipitation.

Thermal Stability & Hygroscopicity

- **Melting Point:** The salt does not exhibit a sharp melting point like the acid (140°C). Instead, it undergoes a solid-solid transition followed by decomposition (decarboxylation) at elevated

temperatures (>300°C).

- Hygroscopicity: Potassium salts of benzoic acids are prone to forming hydrates (typically hemi- or dihydrates). Storage in desiccated environments is mandatory to prevent clumping and stoichiometry shifts.

Experimental Insight: In TGA (Thermogravimetric Analysis), expect a two-stage weight loss:

- <120°C: Loss of surface/lattice water (dehydration).
- >350°C: Degradation of the organic moiety (loss of CO₂ and formation of K₂CO₃/KCl).

Spectral Characterization (Identification Standards)

To validate the conversion of Free Acid

Salt, Infrared (IR) spectroscopy is the most rapid diagnostic tool.

Functional Group	Free Acid (2-Chlorobenzoic Acid)	Potassium Salt (2-Chlorobenzoate)	Mechanistic Shift
Carbonyl (C=O)	Sharp band at 1680–1700 cm ⁻¹	Disappears	Loss of C=O double bond character due to resonance.
Carboxylate (COO ⁻)	Absent	Asym. Stretch: 1550–1610 cm ⁻¹ Sym. Stretch: 1380–1420 cm ⁻¹	Resonance delocalization of electrons over O-C-O.
O-H Stretch	Broad band 2500–3300 cm ⁻¹	Disappears (or replaced by sharp H ₂ O bands if hydrated)	Removal of acidic proton.

Synthesis & Purification Protocol

Objective: Produce high-purity (>99%) potassium 2-chlorobenzoate from the free acid.

Reagents:

- 2-Chlorobenzoic acid (Solid)[1][2]
- Potassium Hydroxide (1M Aqueous Solution) or Potassium Carbonate
- Isopropanol (Anti-solvent)

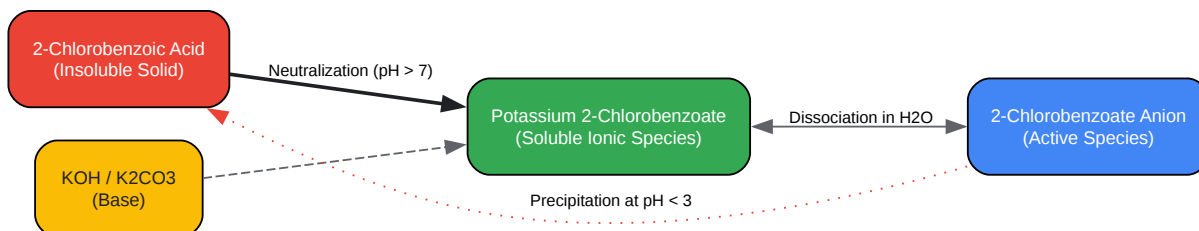
Workflow:

- Dissolution: Suspend 2-chlorobenzoic acid in distilled water.
- Neutralization: Slowly add stoichiometric KOH (1:1 molar ratio) while monitoring pH.
 - Target: Stop addition when pH reaches 7.5–8.0. Over-shooting pH >9 introduces excess KOH impurity.
- Clarification: Filter the solution (0.45 μm membrane) to remove unreacted acid or insoluble particulates.
- Crystallization:
 - Method A (Evaporation): Rotary evaporate water to obtain the crude solid.
 - Method B (Precipitation): Add Isopropanol to the concentrated aqueous solution to force precipitation of the salt.
- Drying: Vacuum dry at 60°C for 12 hours to remove lattice water.

Visualizations

Diagram 1: Synthesis & Solubility Equilibrium

This diagram illustrates the transformation from the insoluble acid to the soluble salt and the pH-dependent equilibrium that researchers must control during formulation.

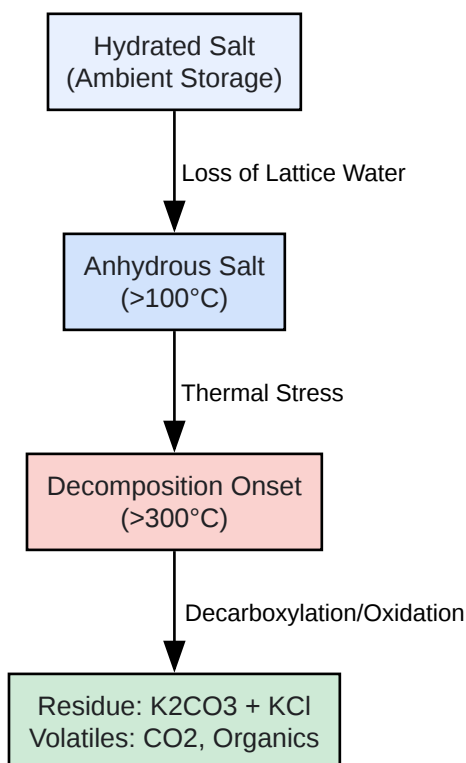


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Caption: Transformation logic: Neutralization solubilizes the moiety; acidification reverses the process.

Diagram 2: Thermal Decomposition Logic

Understanding the thermal profile is critical for determining processing limits (e.g., extrusion or sterilization temperatures).



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Caption: Thermal lifecycle: Dehydration occurs first, followed by irreversible chemical degradation.

References

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